Terrein
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Overview
Description
Terrein is a secondary metabolite produced by the fungus Aspergillus terreus. It was first isolated in 1935 and its chemical structure was elucidated in the 1950s . This compound has garnered significant attention due to its diverse biological activities, including anti-tumor, anti-inflammatory, phytotoxic, and antimicrobial properties .
Mechanism of Action
Target of Action
Terrein, a secondary bioactive fungal metabolite isolated from Aspergillus terreus, has been reported to possess strong anti-tumor activities . It targets multiple pathways, including inhibition of melanin biosynthesis, anti-proliferation, suppressing angiogenin production, and inducing apoptosis of carcinoma cells . It also displays strong cytotoxicity against ABCG2-expressing breast cancer cells .
Mode of Action
This compound exhibits its anti-tumor effects by dual targeting nature; tumor angiogenesis and cell proliferation . It inhibits the growth of various head and neck cancer cells . In addition, an in vivo experiment revealed that synthetic this compound inhibited a xenograft tumor growth in athymic mice . Immunohistochemical analysis revealed that expression of Ki-67, CD31, and ANG was down-regulated in synthetic this compound-treated tumors, compared to controls .
Biochemical Pathways
This compound affects multiple biochemical pathways. It has been reported to possess strong anti-tumor activities by targeting multiple pathways, including inhibition of melanin biosynthesis, anti-proliferation, suppressing angiogenin production, and inducing apoptosis of carcinoma cells . The biosynthetic gene cluster for this compound has been identified, and its biosynthetic pathway has partially been elucidated by genetic and biochemical analysis .
Pharmacokinetics
It’s known that this compound is a microbial metabolite, and its production can be enhanced by optimizing the conditions of the producing fungus, aspergillus terreus . This suggests that the bioavailability of this compound could be influenced by the conditions under which it is produced.
Result of Action
This compound has been shown to have significant cytotoxic effects in A549 cells, a human lung cancer cell line . It attenuates the proliferation of A549 cells . Regarding its antimetastatic effects, this compound significantly inhibits A549 cell adhesion, migration, and invasion . In addition, this compound suppresses the angiogenic processes of A549 cells, including vascular endothelial growth factor (VEGF) secretion, capillary‑like tube formation, and VEGF/VEGFR2 interaction .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, this compound has been shown to stimulate the growth of various agricultural plants under drought conditions . This suggests that the efficacy and stability of this compound can be influenced by environmental conditions such as the presence of stress factors.
Biochemical Analysis
Biochemical Properties
The biosynthetic gene cluster for Terrein has been identified, and its biosynthetic pathway has partially elucidated by genetic and biochemical analysis . The cluster, which is responsible for this compound synthesis, consists of 11 functional genes . The pathway-specific transcription factor TerR was over-expressed under the control of a constitutive gpdA promoter of A. nidulans, resulting in 5 to 16 folds up-regulation in terR transcripts compared to WT .
Cellular Effects
This compound has been reported to possess strong anti-tumor activities by targeting multiple pathways, including inhibition of melanin biosynthesis , anti-proliferation , suppressing angiogenin production and inducing apoptosis of carcinoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves the interaction with the pathway-specific transcription factor TerR . Overexpression of TerR leads to an increase in the titer of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound production was enhanced by refactoring both global and pathway-specific transcription factors (StuA and TerR) . This strategy led to a higher this compound yield with a lower background of byproducts in double mutants .
Metabolic Pathways
The metabolic pathway of this compound involves the pathway-specific transcription factor TerR . Overexpression of TerR leads to an increase in the titer of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terrein can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis of this compound is challenging due to its stereoselectivity and the high cost of chemical reagents .
Industrial Production Methods: Industrial production of this compound is primarily achieved through microbial fermentation. Aspergillus terreus strains are cultured in fermentation broth, often using starch as the sole carbon source . Genetic modifications, such as overexpression of pathway-specific transcription factors and deletion of global regulator genes, have been employed to enhance this compound production .
Chemical Reactions Analysis
Types of Reactions: Terrein undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound compounds .
Scientific Research Applications
Terrein has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of fungal secondary metabolites and their biosynthesis.
Medicine: this compound has shown promise in inhibiting melanin biosynthesis, suppressing angiogenin production, and inducing apoptosis in carcinoma cells.
Comparison with Similar Compounds
- Asperterrein
- Dihydrothis compound
- Butyrolactone I
- Dankasterone
- Terrelactone A
Properties
CAS No. |
582-46-7 |
---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
4,5-dihydroxy-3-[(E)-prop-1-enyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C8H10O3/c1-2-3-5-4-6(9)8(11)7(5)10/h2-4,7-8,10-11H,1H3/b3-2+ |
InChI Key |
MHOOPNKRBMHHEC-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=O)C(C1O)O |
SMILES |
CC=CC1=CC(=O)C(C1O)O |
Canonical SMILES |
CC=CC1=CC(=O)C(C1O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)Terrein; Terrain; NSC 291308; NSC-291308; NSC291308. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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